Cas no 577-05-9 (BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)-)

Benzene, 1-methoxy-2,4-bis(trifluoromethyl)-, is a fluorinated aromatic compound characterized by the presence of a methoxy group and two trifluoromethyl substituents on the benzene ring. The electron-withdrawing nature of the trifluoromethyl groups enhances the compound's stability and reactivity in electrophilic substitution reactions. Its unique structure makes it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl groups contribute to increased lipophilicity, which can improve bioavailability in bioactive molecules. This compound is typically handled under controlled conditions due to its potential reactivity and should be stored in a cool, dry environment to maintain stability.
BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- structure
577-05-9 structure
Product name:BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)-
CAS No:577-05-9
MF:C9H6F6O
MW:244.133763790131
MDL:MFCD13185339
CID:3368718
PubChem ID:10562220

BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)-
    • 1-methoxy-2,4-bis(trifluoromethyl)benzene
    • E90841
    • 2,4-Bis(trifluoromethyl)anisole
    • MFCD13185339
    • CS-0194877
    • HUWRGBNVIODXGT-UHFFFAOYSA-N
    • 577-05-9
    • AB91870
    • SCHEMBL13881957
    • MDL: MFCD13185339
    • Inchi: InChI=1S/C9H6F6O/c1-16-7-3-2-5(8(10,11)12)4-6(7)9(13,14)15/h2-4H,1H3
    • InChI Key: HUWRGBNVIODXGT-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F

Computed Properties

  • Exact Mass: 244.03228378Da
  • Monoisotopic Mass: 244.03228378Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 9.2Ų

BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015000150-500mg
2,4-Bis(trifluoromethyl)anisole
577-05-9 97%
500mg
$839.45 2023-09-01
Alichem
A015000150-1g
2,4-Bis(trifluoromethyl)anisole
577-05-9 97%
1g
$1549.60 2023-09-01
Advanced ChemBlocks
N27713-250MG
1-Methoxy-2,4-bis(trifluoromethyl)benzene
577-05-9 95%
250MG
$150 2023-09-15
A2B Chem LLC
BA21293-5g
Benzene, 1-methoxy-2,4-bis(trifluoromethyl)-
577-05-9 97%
5g
$1043.00 2024-04-19
A2B Chem LLC
BA21293-10g
Benzene, 1-methoxy-2,4-bis(trifluoromethyl)-
577-05-9 97%
10g
$1728.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1265547-500mg
1-Methoxy-2,4-bis(trifluoromethyl)benzene
577-05-9 95%
500mg
¥3295.00 2024-05-08
Aaron
AR01K7G9-1g
Benzene, 1-methoxy-2,4-bis(trifluoromethyl)-
577-05-9 95%
1g
$444.00 2025-02-12
A2B Chem LLC
BA21293-500mg
Benzene, 1-methoxy-2,4-bis(trifluoromethyl)-
577-05-9 97%
500mg
$261.00 2024-04-19
Aaron
AR01K7G9-500mg
Benzene, 1-methoxy-2,4-bis(trifluoromethyl)-
577-05-9 95%
500mg
$333.00 2025-02-12
A2B Chem LLC
BA21293-1g
Benzene, 1-methoxy-2,4-bis(trifluoromethyl)-
577-05-9 97%
1g
$339.00 2024-04-19

BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- Related Literature

Additional information on BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)-

Chemical Profile of BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- (CAS No. 577-05-9)

BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)-, identified by the Chemical Abstracts Service Number (CAS No.) 577-05-9, is a fluorinated aromatic compound with significant applications in pharmaceutical and agrochemical research. This molecule, characterized by a benzene ring substituted with two trifluoromethyl groups at the 2 and 4 positions and a methoxy group at the 1 position, exhibits unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry.

The structural features of this compound contribute to its reactivity and stability under various chemical conditions. The presence of electron-withdrawing trifluoromethyl groups enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. Concurrently, the methoxy group introduces a degree of electron-donating character, influencing the overall reactivity profile. These dual influences make BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- a versatile building block for constructing more complex molecular architectures.

In recent years, researchers have explored the utility of this compound in the development of novel therapeutic agents. Its fluorinated structure is particularly relevant in medicinal chemistry due to the well-documented role of fluorine substituents in modulating drug efficacy, metabolic stability, and pharmacokinetic properties. For instance, studies have demonstrated that fluorinated aromatic compounds can improve binding affinity to biological targets by enhancing lipophilicity and reducing metabolic susceptibility.

One notable application of BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- is in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The trifluoromethyl groups and methoxy group collectively create a pharmacophore that can interact favorably with protein binding pockets. Recent advancements in computational chemistry have enabled the rational design of such inhibitors by predicting molecular interactions at an atomic level. This has led to the identification of lead compounds with improved selectivity and reduced off-target effects.

The agrochemical sector has also benefited from the use of this compound as a precursor in developing novel pesticides. Fluorinated aromatic compounds are known for their enhanced resistance to degradation under environmental conditions, ensuring prolonged activity against pests. A groundbreaking study published last year highlighted the synthesis of a new generation of herbicides derived from BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)-, which demonstrated superior efficacy while maintaining low toxicity to non-target organisms.

From a synthetic chemistry perspective, the preparation of BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- involves multi-step reactions that showcase modern methodologies in organic synthesis. Techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have been employed to achieve high regioselectivity and yield. These advances underscore the importance of innovative synthetic approaches in accessing complex molecular structures for industrial applications.

The compound’s stability under various storage conditions makes it an attractive candidate for large-scale production and distribution. However, challenges remain in optimizing purification protocols to isolate BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- in high purity while minimizing byproduct formation. Recent research has focused on improving chromatographic techniques and crystallization methods to enhance overall process efficiency.

Future research directions for this compound include exploring its potential in materials science. Fluorinated aromatics are increasingly being investigated for their electronic properties in organic semiconductors and liquid crystal displays (LCDs). The unique combination of electronic and steric effects in BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- may contribute to its suitability as an active layer material in next-generation optoelectronic devices.

In conclusion, BENZENE, 1-METHOXY-2,4-BIS(TRIFLUOROMETHYL)- (CAS No. 577-05-9) represents a fascinating example of how structural modifications can tailor chemical properties for diverse applications. Its role in pharmaceuticals and agrochemicals underscores its importance as a synthetic intermediate. As research continues to uncover new possibilities for this compound, its impact on science and industry is likely to grow even further.

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